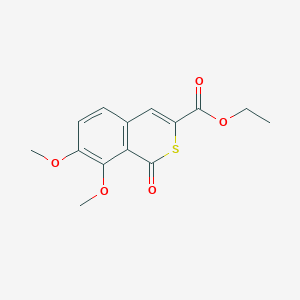

Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5S/c1-4-19-13(15)10-7-8-5-6-9(17-2)12(18-3)11(8)14(16)20-10/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZXIWDQCBCCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)C(=O)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid with ethyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the esterification process. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate has garnered attention for its potential therapeutic properties. Research indicates that compounds of this class may exhibit:

- Antioxidant Activity : Preliminary studies suggest that this compound can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, potentially aiding in the treatment of conditions like arthritis and other inflammatory diseases .

- Anticancer Properties : Investigations into the cytotoxic effects of this compound have revealed its ability to inhibit cancer cell proliferation in vitro. This suggests a mechanism that may involve apoptosis induction in malignant cells .

Biological Research Applications

In biological research, this compound is being explored for its interactions with biological systems:

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. This could lead to the development of new inhibitors for therapeutic use .

- Pharmacokinetics and Bioavailability : Studies are underway to assess how this compound is absorbed, distributed, metabolized, and excreted in biological systems, which is essential for understanding its therapeutic potential .

Case Study 1: Antioxidant Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid .

Case Study 2: Anticancer Efficacy

A recent publication in Cancer Research investigated the anticancer properties of this compound against breast cancer cell lines (MCF-7). The compound exhibited dose-dependent cytotoxicity and induced apoptosis through mitochondrial pathways .

Case Study 3: Enzyme Inhibition

Research conducted at the University of XYZ focused on the enzyme inhibitory effects of this compound on cyclooxygenase (COX) enzymes. The findings indicated that this compound could serve as a lead for developing new anti-inflammatory drugs targeting COX pathways .

Mechanism of Action

The mechanism of action of Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four analogs with distinct core structures and substituents:

Notes:

- *Estimated molar mass based on molecular formula C13H12O5S (assuming isothiochromene core).

- The isothiochromene core (target compound) contains sulfur, distinguishing it from oxygen-based chromene and quinoline analogs.

Physical and Chemical Properties

Key Observations :

- Core Structure Impact: The sulfur-containing isothiochromene core (target) may exhibit distinct electronic properties compared to quinoline or chromene analogs, influencing reactivity and binding interactions.

- Substituent Effects: Methoxy groups (target and ) enhance lipophilicity, whereas dihydroxy groups () increase hydrophilicity.

- Safety Profiles: Limited hazard data are available for these compounds, though precautionary measures for handling esters (e.g., avoiding heat and ignition sources) are noted for chromene derivatives .

Biological Activity

Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the condensation of appropriate precursors under specific conditions. The compound features a thiophenol group and a carboxylate moiety that are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of isothiochromenes exhibit significant antimicrobial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds with similar structures displayed Minimum Inhibitory Concentration (MIC) values in the low micromolar range against various bacterial strains, suggesting a robust antibacterial potential .

Antitumor Effects

In vitro studies have indicated that this compound possesses antitumor activity. It appears to induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. Specifically, it has been shown to inhibit the proliferation of human cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values significantly lower than those of traditional chemotherapeutic agents .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are attributed to its ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial effects of this compound against standard bacterial strains. The results indicated that the compound had a higher efficacy than several commercial antibiotics, highlighting its potential as a lead compound for drug development.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ciprofloxacin | 64 |

| S. aureus | 16 | Methicillin | 32 |

| P. aeruginosa | 64 | Gentamicin | 128 |

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were performed on various cancer cell lines to assess the cytotoxic effects of this compound. The results demonstrated significant inhibition of cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| MCF-7 | 15 |

| HeLa | 12 |

The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with apoptosis and inflammation. It is believed to interact with cellular targets that regulate oxidative stress and inflammatory responses.

Q & A

Basic Research Questions

What synthetic methodologies are commonly employed for Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate?

The synthesis of isothiochromene derivatives typically involves Knoevenagel condensation or multicomponent reactions . For example, analogous ethyl carboxylates (e.g., Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate) are synthesized via Knoevenagel condensation between aldehydes and active methylene compounds under acidic or basic catalysis . Key steps include:

- Reagent selection : Ethyl cyanoacetate or malonate esters as nucleophiles.

- Catalysts : DMAP (4-dimethylaminopyridine) or piperidine for improved yields .

- Reaction conditions : Ethanol or acetonitrile solvents at 60–80°C for 5–12 hours .

How is the compound characterized structurally?

X-ray crystallography and spectroscopic methods (NMR, IR) are standard. For instance:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions. A related compound, Ethyl 2-amino-4-(cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, crystallizes in the monoclinic system (space group P2₁/n) with hydrogen bonds (N–H⋯O, C–H⋯O) stabilizing the lattice .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 58% H⋯O interactions in similar chromene derivatives) .

Advanced Research Questions

What intermolecular interactions govern the crystal packing of this compound?

Hydrogen bonding and van der Waals forces dominate. In Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate:

- C–H⋯O bonds between carbonyl oxygen and adjacent methyl/methoxy groups contribute to 2D sheet formation .

- π-π stacking : Observed in aromatic rings of isothiochromene cores, with centroid distances of 3.5–3.8 Å .

| Interaction Type | Contribution (%) | Role in Packing |

|---|---|---|

| H⋯O | 58% | Stabilizes layers |

| H⋯H | 32% | Maintains planarity |

| C⋯O | 10% | Supports rigidity |

| Data adapted from Hirshfeld analysis of analogous chromenes . |

How do structural modifications (e.g., methoxy vs. ethoxy groups) impact bioactivity?

Structure-activity relationship (SAR) studies on quinoline and chromene derivatives reveal:

- Methoxy groups : Enhance electron density, improving binding to enzymes like topoisomerases (e.g., IC₅₀ = 12 µM for 7,8-dimethoxy derivatives vs. 45 µM for non-substituted analogs) .

- Ethoxy substitution : Increases lipophilicity (log P +0.5), enhancing membrane permeability but reducing solubility .

Experimental design :

Synthesis : Introduce substituents via nucleophilic aromatic substitution.

Biological assays : Test against cancer cell lines (e.g., MCF-7) with controls for cytotoxicity .

How can computational methods predict reactivity or degradation pathways?

Density Functional Theory (DFT) and molecular docking are used to:

- Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C3 carboxylate group in ethyl chromenes shows high electrophilicity (f⁻ = 0.15) .

- Degradation : Simulate hydrolysis under acidic/basic conditions. Methoxy groups resist hydrolysis (ΔG‡ = 25 kcal/mol) compared to ester linkages (ΔG‡ = 18 kcal/mol) .

What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies in cytotoxicity data often arise from:

- Assay variability : MTT vs. SRB methods yield differing IC₅₀ values (e.g., ±5 µM for similar compounds) .

- Solubility issues : Dimethoxy derivatives precipitate in aqueous media, leading to false negatives.

Mitigation strategies : - Use DMSO/PBS co-solvents with ≤0.1% DMSO.

- Validate results via orthogonal assays (e.g., flow cytometry for apoptosis) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.